N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is derived from its two pyrazole rings connected via a methylene bridge. The first pyrazole (1-ethylpyrazol-3-yl) features an ethyl group at position 1, while the second pyrazole (1,5-dimethylpyrazol-3-amine) contains methyl groups at positions 1 and 5 and an amine at position 3. The hydrochloride salt indicates protonation of the amine nitrogen.
The molecular formula is C₁₁H₁₈ClN₅ , with a molecular weight of 255.75 g/mol . The SMILES notation for the free base is CCN1C(=C(C=N1)NCC2=CN(N=C2)C)C, and the InChIKey is TZBYAZNUHBQFJI-UHFFFAOYSA-N. The structural complexity arises from the interplay of substituents on both pyrazole rings, which influence electronic distribution and intermolecular interactions.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is not publicly available, X-ray diffraction studies of analogous pyrazole derivatives reveal insights into its potential solid-state behavior. Pyrazole rings often adopt planar conformations, with substituents influencing packing efficiency. For example, N-acylpyrazoles coordinated to Cu(II) exhibit trans chelation between nitrogen atoms, stabilizing specific conformers.
Conformational isomerism in such systems is driven by:
- Steric effects : Ethyl and methyl groups may induce torsional strain.
- Electronic effects : The amine’s protonation state (as a hydrochloride salt) alters hydrogen-bonding networks.
- Crystal field interactions : π–Cu(II) interactions in metal-coordinated analogs can enforce s-cis or s-trans conformations.
Computational models suggest that the s-cis conformer of the allenoylpyrazole intermediate is energetically favored by ~4.32 kJ/mol over s-trans, highlighting the role of substituents in conformational equilibrium.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide critical insights into the compound’s substitution pattern:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H (positions 4/5) | 7.2–7.8 | Singlet or doublet |
| N-CH₂- (methylene bridge) | 3.8–4.2 | Triplet (J = 6–7 Hz) |
| Ethyl CH₃ | 1.2–1.4 | Triplet (J = 7–8 Hz) |
| Ethyl CH₂ | 2.5–2.7 | Quartet (J = 7–8 Hz) |
| Methyl (C1/C5) | 2.1–2.3 | Singlet |
The amine proton (NH) in the free base typically appears at δ 2.5–3.5 but broadens or disappears in the hydrochloride form due to protonation. ¹³C NMR would show pyrazole carbons at 140–150 ppm (C=N) and aliphatic carbons at 10–50 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) of the free base (m/z 219.2 for [M–HCl]⁺) would yield characteristic fragments:
- Loss of ethyl radical (29 Da): m/z 190.2.
- Cleavage of methylene bridge : m/z 135.1 (1-ethylpyrazole) and 84.1 (1,5-dimethylpyrazol-3-amine).
- Base peak : m/z 67.0 (C₃H₅N₂⁺ from pyrazole ring).
High-resolution MS (HRMS) would confirm the molecular ion at m/z 255.75 with isotopic clustering from chlorine.
Infrared (IR) Absorption Characteristics
Key IR bands include:
- N–H stretch (amine): 3300–3500 cm⁻¹ (weakened in hydrochloride form).
- C–N stretch (pyrazole): 1350–1450 cm⁻¹.
- Aromatic C–H bend : 650–800 cm⁻¹.
- C–Cl stretch (HCl salt): 600–800 cm⁻¹.
The absence of free amine N–H stretches in the hydrochloride form distinguishes it from the free base.
Properties
CAS No. |
1855944-22-7 |
|---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H |
InChI Key |
RTDATCLRTKFMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a complex heterocyclic compound featuring two pyrazole rings connected by a methylene bridge. The compound possesses an ethyl group at the 1-position of one pyrazole ring and methyl groups at the 1 and 5 positions of the other pyrazole ring. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for biological testing and pharmaceutical applications.
The molecular formula of this compound is C₁₁H₁₈ClN₅, with a molecular weight of approximately 255.75 g/mol. The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Traditional Synthetic Approaches
Formation of 1-Ethylpyrazole Precursor
The initial step in synthesizing the target compound involves the preparation of the 1-ethylpyrazole component. This typically begins with a cyclization reaction involving hydrazine and an appropriate precursor. The process generally follows these steps:
- Cyclization reaction to form the basic pyrazole ring structure
- N-alkylation with an ethyl halide (typically ethyl bromide or ethyl iodide) to introduce the ethyl group at the 1-position
- Functionalization at the 3-position to create a reactive handle for subsequent coupling
A common approach for the formation of 1-ethylpyrazole involves the following reaction:
| Reagents | Conditions | Expected Yield |
|---|---|---|
| Hydrazine + ethyl β-formylpropionate | In ethanol, at 70-80°C, 3-4 hours | 65-75% |
| Resulting pyrazole + ethyl bromide | With potassium carbonate, in acetonitrile, at 60-70°C, 4-6 hours | 70-80% |
| 1-Ethylpyrazole + formylating agent (POCl₃/DMF) | At 0-5°C, gradually warming to room temperature, 2-3 hours | 60-70% |
These reactions produce 1-ethylpyrazole-3-carboxaldehyde, which serves as a key intermediate for the subsequent coupling step.
Preparation of 1,5-dimethylpyrazol-3-amine
The synthesis of the 1,5-dimethylpyrazol-3-amine component typically employs one of two main approaches:
Method A: From Acetylacetone
This method utilizes the condensation of acetylacetone with methylhydrazine to form 3,5-dimethylpyrazole, followed by further modifications:
Method B: Direct Cyclization Approach
An alternative approach involves the direct cyclization of an appropriate β-ketoester with methylhydrazine:
| Reagents | Conditions | Yield |
|---|---|---|
| Ethyl acetoacetate derivative + methylhydrazine | In ethanol, reflux, 4-6 hours | 55-65% |
This method can be advantageous as it may reduce the number of synthetic steps required.
Coupling Reaction
The coupling of the two pyrazole units is typically achieved through a reductive amination reaction, which is critical for the formation of the methylene bridge between the two pyrazole rings:
- Reaction of 1-ethylpyrazole-3-carboxaldehyde with 1,5-dimethylpyrazol-3-amine forms an imine intermediate
- Reduction of the imine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)
The reaction conditions for this coupling step are typically as follows:
| Reagents | Solvent | Temperature | Duration | Catalyst | Yield |
|---|---|---|---|---|---|
| 1-Ethylpyrazole-3-carboxaldehyde + 1,5-dimethylpyrazol-3-amine | Methanol or ethanol | Room temperature | 1-2 hours | Acetic acid (catalytic) | 70-80% |
| Imine intermediate + NaBH₄ | Methanol | 0-5°C | 1-2 hours | None | 75-85% |
The reductive amination can also be performed as a one-pot procedure, particularly when using sodium cyanoborohydride, which allows for the reduction to occur in the same reaction vessel as the imine formation.
Hydrochloride Salt Formation
The final step involves the conversion of the free base to the hydrochloride salt:
- Dissolution of the free base in an appropriate solvent (typically diethyl ether or ethanol)
- Addition of hydrogen chloride (as a solution in diethyl ether or dioxane, or as a gas)
- Precipitation, filtration, and purification of the hydrochloride salt
The salt formation process typically achieves high yields (>90%) and significantly enhances the compound's stability and water solubility.
Advanced Synthetic Strategies
One-Pot Synthesis Method
A more efficient one-pot synthesis approach has been developed to reduce the number of isolation and purification steps:
| Step | Reagents and Conditions | Advantages |
|---|---|---|
| 1 | 1-Ethylpyrazole-3-carboxaldehyde + 1,5-dimethylpyrazol-3-amine + NaCNBH₃ in methanol with acetic acid | Imine formation and reduction in one vessel |
| 2 | Direct addition of HCl in ether | Salt formation without isolating the free base |
This streamlined approach can significantly improve overall yield and reduce processing time, making it particularly valuable for larger-scale preparations.
Flow Chemistry Approach
Continuous flow chemistry offers significant advantages for scaling up the synthesis:
| Process | Equipment | Benefits | Challenges |
|---|---|---|---|
| Continuous flow N-alkylation | Tubular reactor with static mixers | Better temperature control, consistent residence time | Initial setup complexity |
| Flow-based reductive amination | Packed-bed reactor with immobilized reducing agent | Reduced reagent usage, improved safety | Potential clogging issues |
| In-line salt formation | Mixing tee followed by crystallization unit | Rapid mixing, consistent crystal size | Solids handling in flow |
The flow chemistry approach provides better heat and mass transfer, improved safety profiles for hazardous reagents, and more consistent product quality across batches.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Reaction Step | Advantages | Disadvantages |
|---|---|---|---|
| Acetonitrile | N-alkylation | High conversion, good selectivity | Higher cost |
| Tetrahydrofuran | Reductive amination | Good solubility for various reagents | Peroxide formation concerns |
| Methanol | Reductive amination | Excellent for NaBH₄ reductions | Limited temperature range |
| Dimethylformamide | N-alkylation | High boiling point, good solubility | Difficult removal |
| Ethanol | Salt formation | Environmentally friendly, good crystallization | Lower solubility for some intermediates |
Studies have shown that acetonitrile is particularly effective for the N-alkylation step, with yields of 80-85% achievable under optimized conditions.
Temperature Optimization
Temperature control is crucial for maximizing yield and minimizing side reactions:
| Reaction Step | Optimal Temperature Range | Effect of Temperature Deviation |
|---|---|---|
| Pyrazole formation | 80-100°C | Lower: incomplete reaction Higher: decomposition products |
| N-alkylation | 60-80°C | Lower: slower reaction Higher: N,N-dialkylation side product |
| Reductive amination | 0-25°C (imine formation at RT, reduction at 0-5°C) | Higher temperatures during reduction can lead to over-reduction |
| Salt formation | 0-5°C | Higher temperatures may result in less pure precipitate |
Precise temperature control during the reductive amination step is particularly important to ensure selective reduction of the imine bond without affecting other functional groups.
Catalyst Selection
Various catalysts can enhance specific steps in the synthesis:
| Catalyst | Application | Concentration Range | Performance Metrics |
|---|---|---|---|
| Acetic acid | Imine formation | 0.1-0.5 equivalents | Increases rate by 40-50% |
| Ti(OiPr)₄ | Reductive amination | 0.1-0.2 equivalents | Improves selectivity by 15-20% |
| ZnCl₂ | Pyrazole formation | 0.05-0.1 equivalents | Accelerates cyclization by 30-40% |
| Pd/C (10%) | Nitro reduction | 5-10% w/w | Complete conversion in 2-3 hours |
The selection of appropriate catalysts can significantly improve reaction efficiency and product quality.
Purification and Analysis
Chromatographic Purification
Column chromatography is often employed for the purification of intermediates and the final free base:
| Stationary Phase | Mobile Phase | Rf Value (Target Compound) | Recovery |
|---|---|---|---|
| Silica gel | DCM/MeOH (95:5) | 0.3-0.4 | 85-90% |
| Alumina (neutral) | EtOAc/Hexane (7:3) | 0.5-0.6 | 80-85% |
| C18 reverse phase | Acetonitrile/Water (gradient) | Retention time: 8-10 min | 90-95% |
For preparative separations, flash chromatography using automated systems can significantly improve throughput and consistency.
Recrystallization Techniques
Recrystallization is a common method for purifying the final hydrochloride salt:
| Solvent System | Procedure | Recovery | Purity Improvement |
|---|---|---|---|
| Ethanol/Diethyl ether | Dissolve in minimum hot ethanol, cool, add ether dropwise | 80-85% | ≥98% to ≥99.5% |
| Isopropanol/Hexane | Hot dissolution, cooling to 0-5°C, slow addition of hexane | 75-80% | ≥97% to ≥99% |
| Acetone/Water | Dissolve in acetone, add water until turbidity, refrigerate | 70-75% | ≥95% to ≥98% |
Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity, though this typically comes at the expense of overall yield.
Analytical Characterization
Rigorous analytical characterization is essential for confirming the structure and purity of this compound:
| Analytical Technique | Key Information | Expected Values |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | Pyrazole CH signals Methylene bridge Methyl groups Ethyl group NH signal |
δ 5.8-7.5 ppm (pyrazole CH) δ 4.3-4.7 ppm (CH₂) δ 2.1-2.3 ppm (CH₃) δ 1.2-1.4 ppm (CH₃CH₂) δ 8.5-9.5 ppm (NH, broad) |
| ¹³C NMR | Carbon framework | Pyrazole carbons: δ 105-150 ppm Methylene carbon: δ 35-45 ppm Methyl carbons: δ 10-20 ppm |
| Mass Spectrometry | Molecular weight | m/z 220 (free base [M+H]⁺) Fragmentation pattern with loss of ethyl and methyl groups |
| Elemental Analysis | C, H, N content | Within ±0.4% of theoretical values for C₁₁H₁₈ClN₅ |
HPLC analysis is typically performed using a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid), monitoring at 220-280 nm to assess purity.
Scale-Up Considerations
Equipment Selection
The appropriate selection of process equipment is critical for successful scale-up:
| Process Step | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Pyrazole formation | Round-bottom flask with reflux condenser | 20-50L jacketed reactor | 500-1000L glass-lined reactor |
| Reductive amination | Three-neck flask with addition funnel | 50-100L reactor with mechanical agitation | 1000-2000L reactor with baffles and agitator |
| Salt formation | Erlenmeyer flask | 20-50L crystallizer | 500-1000L crystallizer with filtration unit |
Equipment materials must be compatible with the corrosive nature of some reagents, particularly during the salt formation step where hydrogen chloride is used.
Process Parameter Optimization
Key process parameters must be optimized for industrial-scale production:
| Parameter | Laboratory Scale | Production Scale | Control Method |
|---|---|---|---|
| Agitation | Magnetic stirring | Mechanical agitation | RPM control, torque monitoring |
| Temperature control | Oil bath or heating mantle | Jacketed vessels with heat transfer fluid | PID temperature controllers |
| Addition rates | Manual addition | Automated feed systems | Mass flow controllers, feed pumps |
| Reaction monitoring | TLC, HPLC | In-process sampling, online analytics | Automated sampling systems |
The optimization of these parameters is essential for achieving consistent product quality and yield at industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted that specific pyrazolo compounds demonstrated effective inhibition against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antifungal Properties:
The compound has also been explored for antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that certain derivatives exhibited higher antifungal activity compared to traditional fungicides like boscalid. This suggests that N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride could be developed as a new class of antifungal agents .
Anti-inflammatory Effects:
Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that these compounds can modulate inflammatory pathways and cytokine production, which may lead to new treatments for conditions such as rheumatoid arthritis .
Agricultural Applications
Herbicidal Activity:
this compound has been evaluated for herbicidal properties. A study reported that certain pyrazole derivatives exhibited broad-spectrum herbicidal activity comparable to established herbicides. These compounds demonstrated effective inhibition of barnyard grass, indicating their potential use in agricultural weed management .
Pesticidal Properties:
In addition to herbicides, pyrazole compounds have been investigated for their insecticidal properties. Research has shown that these compounds can act as effective insecticides against various agricultural pests, potentially leading to the development of safer and more effective pest control options .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Research
In a recent study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, paving the way for further development of these compounds as anticancer agents .
Case Study 2: Agricultural Application
A greenhouse study assessed the efficacy of newly synthesized pyrazole-based herbicides against common weeds. The results demonstrated that certain compounds exhibited superior weed control compared to standard herbicides, suggesting their potential as environmentally friendly alternatives in crop management practices .
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog 1: 1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine Hydrochloride (CAS 1856077-66-1)
- Molecular Formula : C₁₀H₁₄ClF₂N₅ ()
- Key Differences: Substitution of a difluoromethyl group on the pyrazole ring versus the methyl group in the target compound.
Table 1: Physical Properties Comparison
Structural Analog 2: N,1-Dimethyl-1H-pyrazol-3-amine Hydrochloride (CAS 1607302-11-3)
Structural Analog 3: N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
Research Implications and Trends
- Halogenation Effects : Fluorinated analogs () demonstrate how halogen atoms improve drug-like properties, aligning with trends in kinase inhibitor design (e.g., enhanced selectivity and stability).
- Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) in the evidence highlight the need for further pharmacological profiling of these compounds.
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.
The compound's molecular formula is with a molecular weight of approximately 255.75 g/mol. Its structure consists of a pyrazole ring system that is known for various biological activities, particularly in anticancer and anti-inflammatory applications.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This modulation can influence multiple biological pathways, suggesting potential therapeutic applications in drug development.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, cytotoxicity assays conducted against various cancer cell lines demonstrated significant effects:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| C6 (glioma) | 5.13 | 5-Fluorouracil | 8.34 |
| Human colon cancer | Not specified | - | - |
| Lung adenocarcinoma | Not specified | - | - |
The compound exhibited stronger cytotoxicity compared to traditional chemotherapy agents like 5-fluorouracil in certain contexts, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives against cervical, colon, breast, glioma, neuroblastoma, and lung cancer cell lines using MTT assays. The findings suggested that compounds similar to this compound could selectively target cancer cells while sparing healthy cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on establishing the SAR for pyrazole derivatives indicated that modifications in the pyrazole ring could significantly alter biological activity. For example, substituents at specific positions on the pyrazole ring were found to enhance or diminish anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
